(3-(Pyridin-2-yl)phenyl)methanamine
Overview
Description
(3-(Pyridin-2-yl)phenyl)methanamine: is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-2-yl)phenyl)methanamine typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalystThe resulting compound is then subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Pyridin-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: (3-(Pyridin-2-yl)phenyl)methanamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules with potential biological activity .
Biology: In biological research, this compound is used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features allow for the design of molecules with high specificity and potency.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3-(Pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that modulate the activity of metalloproteins. Additionally, the phenyl and methanamine groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(2-(Pyridin-2-yl)phenyl)methanamine: Similar structure but with the pyridine ring attached at a different position.
(4-(Pyridin-2-yl)phenyl)methanamine: Pyridine ring attached at the para position relative to the phenyl group.
(3-(Pyridin-3-yl)phenyl)methanamine: Pyridine ring attached at the meta position relative to the phenyl group.
Uniqueness: (3-(Pyridin-2-yl)phenyl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring relative to the phenyl group influences its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3-pyridin-2-ylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMBXPNSVFNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859915-26-7 | |
Record name | [3-(pyridin-2-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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